Oral antiplatelet agent 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

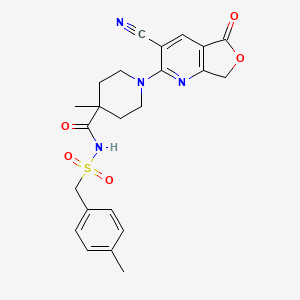

属性

分子式 |

C23H24N4O5S |

|---|---|

分子量 |

468.5 g/mol |

IUPAC 名称 |

1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29) |

InChI 键 |

UDMPNYKEHCRGIV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clopidogrel on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which clopidogrel, a cornerstone antiplatelet therapy, exerts its effects through the P2Y12 receptor. The content delves into the metabolic activation of this prodrug, its irreversible binding to the receptor, the subsequent impact on intracellular signaling cascades, and the methodologies used to quantify its effects.

Introduction: Clopidogrel and the P2Y12 Receptor

Clopidogrel is a thienopyridine-class antiplatelet agent crucial in the prevention of atherothrombotic events. It functions as a prodrug, requiring hepatic metabolism to generate its active form. The primary molecular target of clopidogrel's active metabolite is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. The P2Y12 receptor plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.

Metabolic Activation of Clopidogrel

Clopidogrel is inactive in its native state and must undergo a two-step oxidative process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to be converted into its active thiol metabolite. This metabolic activation is a critical determinant of clopidogrel's antiplatelet efficacy.

dot

The Genesis of a Platelet Inhibitor: An In-depth Technical Guide to the Discovery and Development of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), a cornerstone in the prevention of atherothrombotic events, represents a significant milestone in cardiovascular pharmacotherapy. Marketed under the trade name Plavix®, it belongs to the thienopyridine class of antiplatelet agents.[1] This technical guide provides a comprehensive overview of the discovery and development of clopidogrel, detailing its mechanism of action, key experimental data, and the evolution of its clinical application.

Discovery and Medicinal Chemistry

The journey to clopidogrel began with research into ticlopidine (B1205844), another thienopyridine with antiplatelet properties.[1] While effective, ticlopidine was associated with a notable side effect profile. This prompted the search for a safer and more potent analogue.

Synthesis and Stereochemistry

The synthesis of clopidogrel involves a multi-step process, with a key challenge being the resolution of the racemic mixture to isolate the pharmacologically active (S)-enantiomer.[2][3][4] The (R)-enantiomer is not therapeutically active.[4]

Experimental Protocol: Synthesis of (S)-(+)-Clopidogrel Bisulfate (Illustrative)

A common synthetic route involves the following key steps:

-

Condensation: Reaction of 2-chlorobenzaldehyde (B119727) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3]

-

Formation of a racemic mixture: Subsequent reactions lead to the formation of racemic clopidogrel.

-

Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-camphorsulfonic acid, to selectively crystallize the desired (S)-enantiomer.[5]

-

Salt Formation: The isolated (S)-enantiomer is then converted to the stable bisulfate salt.[3]

Note: The detailed industrial synthesis processes are proprietary and may vary. The above represents a generalized laboratory-scale approach.

Mechanism of Action: A Prodrug's Journey to Platelet Inhibition

Clopidogrel is a prodrug, meaning it is inactive upon administration and requires metabolic activation in the liver to exert its therapeutic effect.[1][6]

Bioactivation Pathway

The bioactivation of clopidogrel is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes.[6]

-

Step 1: Oxidation: Clopidogrel is first oxidized to an intermediate metabolite, 2-oxo-clopidogrel. This step is catalyzed by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.

-

Step 2: Hydrolysis: The thiolactone ring of 2-oxo-clopidogrel is then opened to form the active thiol metabolite. This step is also dependent on CYP enzymes, with CYP2C19 playing a crucial role.[7]

It is this unstable active metabolite that is responsible for the antiplatelet effect of clopidogrel.[8]

Signaling Pathway Inhibition

The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[4][6] This binding prevents ADP from activating the P2Y12 receptor, thereby blocking a critical pathway in platelet activation and aggregation.

The inhibition of the P2Y12 receptor leads to the downstream suppression of the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[6]

Preclinical and Clinical Development

The development of clopidogrel was supported by a robust program of preclinical and clinical studies designed to evaluate its efficacy and safety.

Preclinical Studies

In vivo animal models were crucial in demonstrating the antiplatelet effects of clopidogrel.

Experimental Protocol: In Vivo Platelet Aggregation Assay (Rabbit Model)

-

Animal Model: New Zealand white rabbits are commonly used.

-

Drug Administration: Clopidogrel is administered orally. A control group receives a placebo.

-

Blood Collection: Blood samples are collected at specified time points after drug administration.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is induced in the PRP by adding an agonist, such as ADP. The change in light transmittance is measured using an aggregometer to quantify the extent of aggregation.[9]

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the results from the clopidogrel-treated group to the control group.[9]

Table 1: Representative Preclinical Data on Platelet Aggregation Inhibition

| Animal Model | Agonist | Clopidogrel Dose | Inhibition of Platelet Aggregation (%) |

| Rabbit | ADP (5 µM) | 4 mg/kg/day | Significant inhibition compared to control[9] |

Landmark Clinical Trials

Two pivotal clinical trials, CAPRIE and CURE, established the clinical utility of clopidogrel.

3.2.1. The CAPRIE Trial (Clopidogrel versus Aspirin (B1665792) in Patients at Risk of Ischemic Events)

Experimental Protocol:

-

Study Design: A randomized, blinded, international trial.[10][11]

-

Patient Population: 19,185 patients with a recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.[10]

-

Treatment Arms:

-

Primary Endpoint: A composite of ischemic stroke, myocardial infarction, or vascular death.[10]

-

Follow-up: 1 to 3 years.[10]

Table 2: Key Efficacy and Safety Outcomes of the CAPRIE Trial

| Outcome | Clopidogrel (n=9,599) | Aspirin (n=9,586) | Relative Risk Reduction (RRR) | p-value |

| Primary Endpoint (Annual Event Rate) | 5.32% | 5.83% | 8.7% | 0.043[10] |

| Severe Gastrointestinal Hemorrhage | 0.52% | 0.72% | 27% (favoring clopidogrel) | <0.05[12] |

| Severe Rash | 0.26% | 0.10% | - | -[10] |

| Severe Diarrhea | 0.23% | 0.11% | - | -[10] |

3.2.2. The CURE Trial (Clopidogrel in Unstable Angina to Prevent Recurrent Events)

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled trial.[1][13]

-

Patient Population: 12,562 patients with acute coronary syndromes without ST-segment elevation.[14]

-

Treatment Arms:

-

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or stroke.[1]

-

Follow-up: 3 to 12 months.[1]

Table 3: Key Efficacy and Safety Outcomes of the CURE Trial

| Outcome | Clopidogrel + Aspirin (n=6,259) | Placebo + Aspirin (n=6,303) | Relative Risk Reduction (RRR) | p-value |

| Primary Endpoint | 9.3% | 11.4% | 20% | <0.001[14] |

| Major Bleeding | 3.7% | 2.7% | - | 0.001[14] |

| Life-Threatening Bleeding | 2.2% | 1.8% | - | 0.13[14] |

Pharmacogenomics: The Role of CYP2C19

A significant development in the understanding of clopidogrel's clinical use has been the discovery of the role of pharmacogenomics, particularly variations in the CYP2C19 gene.

Individuals who are "poor metabolizers" due to genetic variants in CYP2C19 have a reduced ability to convert clopidogrel to its active metabolite.[15] This can lead to diminished antiplatelet effects and an increased risk of adverse cardiovascular events.[15]

Experimental Protocol: CYP2C19 Genotyping

-

Sample Collection: A blood or saliva sample is collected from the patient.

-

DNA Extraction: Genomic DNA is extracted from the sample.

-

Genotyping Assay: A variety of methods can be used, including TaqMan real-time polymerase chain reaction (PCR) assays, to identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene, such as the *2 and *3 loss-of-function alleles and the *17 gain-of-function allele.[16]

-

Phenotype Determination: Based on the identified genotype, the patient's metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) is determined.[15]

Conclusion

The discovery and development of clopidogrel exemplify a successful drug development program, from rational drug design based on a predecessor compound to extensive preclinical and clinical evaluation that established its place in modern medicine. The subsequent elucidation of its bioactivation pathway and the influence of pharmacogenomics have further refined its clinical application, paving the way for a more personalized approach to antiplatelet therapy. This in-depth guide provides a technical foundation for researchers and drug development professionals, highlighting the critical steps and scientific rigor involved in bringing a life-saving medication from the laboratory to the clinic.

References

- 1. The Clopidogrel in Unstable angina to prevent Recurrent Events (CURE) trial programme; rationale, design and baseline characteristics including a meta-analysis of the effects of thienopyridines in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gmkb.org [gmkb.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). CAPRIE Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events) [ciplamed.com]

- 12. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The Clopidogrel in Unstable Angina to Prevent Recurrent Events Trial Investigators: Effects of Clopidogrel in Addition to Aspirin in Patients With Acute Coronary Syndromes Without ST-Segment Elevation - American College of Cardiology [acc.org]

- 15. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Pathway of Clopidogrel-Induced Platelet Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), a thienopyridine derivative, is a widely prescribed antiplatelet agent crucial in the prevention of atherothrombotic events in patients with cardiovascular disease.[1] Its efficacy lies in its ability to inhibit platelet activation and aggregation, thereby reducing the risk of myocardial infarction and stroke. This technical guide provides a comprehensive overview of the molecular pathway of clopidogrel-induced platelet inhibition, detailing its mechanism of action, pharmacokinetics, relevant experimental protocols, and key quantitative data.

Mechanism of Action: From Prodrug to Platelet Inhibition

Clopidogrel is a prodrug, meaning it is inactive upon administration and requires metabolic activation to exert its therapeutic effect.[2] The journey from ingestion to platelet inhibition involves a multi-step process primarily occurring in the liver.

Metabolic Activation of Clopidogrel

Approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[3] The remaining 15% is metabolized by cytochrome P450 (CYP) enzymes in the liver in a two-step oxidative process to form the active thiol metabolite.[3]

The initial oxidation to 2-oxo-clopidogrel is followed by a second oxidation to the active thiol metabolite.[4] Several CYP enzymes are involved in this bioactivation, with CYP2C19 playing a major role.[3][5] Other contributing enzymes include CYP1A2, CYP2B6, and CYP3A4.[6]

The significant role of CYP2C19 in clopidogrel activation underlies the well-documented variability in patient response to the drug. Genetic polymorphisms in the CYP2C19 gene can lead to reduced enzyme function, resulting in decreased formation of the active metabolite and diminished antiplatelet effect.[5][7] Individuals with certain CYP2C19 loss-of-function alleles are at a higher risk of cardiovascular events when treated with standard doses of clopidogrel.[8]

Irreversible Inhibition of the P2Y12 Receptor

The active thiol metabolite of clopidogrel is a potent and specific antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[9][10] The active metabolite forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, effectively blocking the binding of its natural ligand, adenosine (B11128) diphosphate (B83284) (ADP).[10] This irreversible binding means that the affected platelets are inhibited for their entire lifespan of approximately 7 to 10 days.[2]

Downstream Signaling Cascade Inhibition

The binding of ADP to the P2Y12 receptor normally triggers a cascade of intracellular signaling events that lead to platelet activation and aggregation. By blocking this interaction, clopidogrel's active metabolite effectively inhibits these downstream pathways:

-

Inhibition of Adenylyl Cyclase: The P2Y12 receptor is coupled to the inhibitory G protein (Gi).[4] Upon ADP binding, Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] By preventing ADP binding, clopidogrel's active metabolite prevents this inhibition, thereby maintaining higher cAMP levels.

-

Increased VASP Phosphorylation: Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates the vasodilator-stimulated phosphoprotein (VASP).[4] Phosphorylated VASP (VASP-P) plays a role in inhibiting the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[4]

-

Inhibition of Glycoprotein IIb/IIIa Receptor Activation: The ultimate step in platelet aggregation is the activation of the GPIIb/IIIa receptor, which allows it to bind fibrinogen and cross-link platelets. By maintaining VASP in its phosphorylated state, clopidogrel indirectly inhibits the activation of the GPIIb/IIIa receptor, thus preventing platelet aggregation.[4]

Quantitative Data on Clopidogrel's Efficacy

The following tables summarize key quantitative data related to the efficacy of clopidogrel and its active metabolite.

Table 1: In Vitro Potency of Clopidogrel's Active Metabolite

| Parameter | Value | Reference |

| IC50 for inhibition of 33P-2MeS-ADP binding to human platelets | 0.53 µM | [9][11] |

| IC50 for inhibition of ADP-induced platelet aggregation | 1.8 µM | [9][11] |

Table 2: Clinical Efficacy of Clopidogrel in Platelet Inhibition

| Parameter | Value | Clinical Context | Reference |

| Steady-state inhibition of ADP-induced platelet aggregation | 40% to 60% | Achieved between days 3 and 7 of repeated daily dosing. | |

| Mean PRU reduction with clopidogrel therapy | 64.0 ± 25.3% | Measured by the VerifyNow-P2Y12 assay. | |

| Mean percentage platelet inhibition (Clopidogrel) | 67.4% | Measured by thromboelastography (TEG). | [5] |

| Mean percentage platelet inhibition (Prasugrel) | 85.2% | Measured by thromboelastography (TEG). | [5] |

| Mean percentage platelet inhibition (Ticagrelor) | 89.9% | Measured by thromboelastography (TEG). | [5] |

Table 3: Impact of Clopidogrel in Clinical Trials

| Clinical Trial | Comparison | Key Finding | Reference |

| CAPRIE | Clopidogrel vs. Aspirin (B1665792) | 8.7% relative risk reduction in ischemic stroke, MI, or vascular death with clopidogrel. | [12] |

| CURE | Clopidogrel + Aspirin vs. Aspirin alone | 20% relative risk reduction in cardiovascular death, MI, or stroke with dual antiplatelet therapy. | [12] |

| CREDO | Long-term Clopidogrel vs. Placebo (both with Aspirin) | 26.9% relative risk reduction in death, MI, or stroke at 1 year with long-term clopidogrel. | [12] |

| MATCH | Clopidogrel + Aspirin vs. Clopidogrel alone | No significant reduction in major vascular events, but an increase in life-threatening bleeding with the combination. | [12] |

| Meta-analysis | Clopidogrel vs. Aspirin in CAD | Clopidogrel was associated with a reduced risk of MACCE, MI, stroke, and major bleeding compared to aspirin. | [1] |

Key Experimental Protocols

This section details the methodologies for key experiments used to study the effects of clopidogrel.

Light Transmission Aggregometry (LTA)

Principle: LTA is considered the gold standard for assessing platelet aggregation.[13] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate (B86180).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 150 x g for 10 minutes).[14] The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[14]

-

Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer.

-

A baseline light transmission is established.

-

A platelet agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP reference. The extent of inhibition by clopidogrel is determined by comparing the aggregation in treated patients to that of untreated controls or baseline values.

VerifyNow P2Y12 Assay

Principle: The VerifyNow P2Y12 assay is a point-of-care test that measures P2Y12 receptor blockade in whole blood.[15][16] It utilizes fibrinogen-coated microparticles that aggregate in proportion to the number of unblocked platelet GP IIb/IIIa receptors following activation with ADP.[15][17]

Protocol:

-

Sample Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.[15]

-

Assay Cartridge: The blood sample is transferred to the VerifyNow P2Y12 assay cartridge, which contains lyophilized fibrinogen-coated beads, ADP, and prostaglandin (B15479496) E1 (PGE1).[15] PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 pathway.[16]

-

Measurement: The cartridge is inserted into the VerifyNow instrument. The instrument measures the change in light transmittance as the fibrinogen-coated beads aggregate with activated platelets.

-

Data Analysis: The results are reported in P2Y12 Reaction Units (PRU), which reflect the amount of ADP-mediated aggregation specific to the P2Y12 receptor.[18] A lower PRU value indicates a higher level of platelet inhibition. The percentage of inhibition can also be calculated based on a baseline measurement.[17]

VASP Phosphorylation Assay

Principle: This flow cytometry-based assay measures the phosphorylation state of VASP within platelets.[6][19] The level of VASP phosphorylation is inversely correlated with the activity of the P2Y12 receptor.[20]

Protocol:

-

Blood Sample: Whole blood is collected in citrated tubes.

-

Platelet Treatment: The blood sample is divided into two aliquots. One is incubated with PGE1 alone (to induce maximal VASP phosphorylation), and the other is incubated with both PGE1 and ADP (to induce dephosphorylation via P2Y12 activation).[19]

-

Cell Permeabilization and Staining: Platelets are then permeabilized and stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (serine 239).[20]

-

Flow Cytometry: The fluorescence intensity of the stained platelets is measured using a flow cytometer.

-

Data Analysis: The Platelet Reactivity Index (PRI) is calculated from the median fluorescence intensity (MFI) of the two samples using the formula: PRI = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100%.[20] A lower PRI indicates greater inhibition of the P2Y12 receptor. A PRI greater than 50% is often used as a cutoff to define high on-treatment platelet reactivity.[6]

Measurement of Clopidogrel and its Metabolites in Plasma by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying clopidogrel and its metabolites in plasma.[21][22]

Protocol:

-

Sample Collection and Stabilization: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).[21] To stabilize the highly labile active thiol metabolite, a derivatizing agent such as 2-bromo-3'-methoxyacetophenone (MPB) is immediately added to the blood.[21][22]

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Preparation: An internal standard is added to the plasma sample. Proteins are then precipitated, typically with acetonitrile.[21]

-

LC Separation: The supernatant is injected into a liquid chromatography system, where clopidogrel and its metabolites are separated on a C18 column.[22]

-

MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for each analyte and the internal standard to ensure specificity and sensitivity.[21][23]

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

CYP2C19 Genotyping

Principle: Genotyping for common CYP2C19 loss-of-function alleles (e.g., *2, *3) is performed to predict a patient's response to clopidogrel.[24][25] This is typically done using real-time polymerase chain reaction (PCR) or other molecular diagnostic techniques.

Protocol:

-

DNA Extraction: Genomic DNA is extracted from a whole blood sample.

-

Allelic Discrimination PCR: A real-time PCR assay is performed using allele-specific primers and probes for the target CYP2C19 variants.

-

Genotype Determination: The PCR instrument detects the fluorescence signals generated by the probes to determine the presence or absence of the specific alleles.

-

Phenotype Assignment: Based on the identified genotype, the patient is classified into a metabolizer phenotype (e.g., poor, intermediate, normal, rapid, or ultrarapid metabolizer).[8] This information can then be used to guide antiplatelet therapy.[8]

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

Caption: Clopidogrel's metabolic activation and platelet inhibition pathway.

Experimental Workflows

Caption: Workflow for Light Transmission Aggregometry (LTA).

Caption: Workflow for the VerifyNow P2Y12 Assay.

Conclusion

The molecular pathway of clopidogrel-induced platelet inhibition is a well-characterized process involving hepatic bioactivation and irreversible antagonism of the P2Y12 receptor. This guide has provided an in-depth overview of this pathway, supported by quantitative data and detailed experimental protocols. A thorough understanding of these molecular mechanisms and the methodologies used to study them is essential for researchers, scientists, and drug development professionals working to advance the field of antiplatelet therapy and personalize treatment strategies for patients with cardiovascular disease. The significant inter-individual variability in response, largely due to genetic factors affecting metabolic activation, highlights the ongoing need for research into personalized antiplatelet regimens.

References

- 1. Frontiers | Efficacy and safety of clopidogrel versus aspirin monotherapy for secondary prevention in patients with coronary artery disease: a meta-analysis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 7. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Identification and Biological Activity of the Active Metabolite of Clopidogrel | Semantic Scholar [semanticscholar.org]

- 10. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. studylib.net [studylib.net]

- 16. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. bchcicu.org [bchcicu.org]

- 19. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]

- 24. ahajournals.org [ahajournals.org]

- 25. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is a prodrug that, once metabolized into its active form, acts as a potent antiplatelet agent.[1][2][3] Its therapeutic effect lies in the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[1][2] This inhibition blocks a key pathway in platelet activation and subsequent aggregation, which is a critical process in the formation of thrombi associated with cardiovascular diseases.[3][4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of clopidogrel and its active metabolite using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[5][6] This assay is crucial for preclinical research, drug development, and mechanistic studies of antiplatelet therapies.

Principle of the Assay

Light transmission aggregometry measures the change in optical density of a platelet suspension as platelets aggregate.[7][8] In this protocol, platelet-rich plasma (PRP) or a suspension of washed platelets is placed in an aggregometer cuvette. The baseline light transmission through the stirred platelet suspension is recorded.[7] Upon the addition of a platelet agonist, such as ADP, platelets are induced to aggregate.[5] As platelets clump together, the suspension becomes more transparent, allowing more light to pass through to a photocell.[7][8] The resulting increase in light transmission is recorded over time and is proportional to the extent of platelet aggregation.[3] The inhibitory effect of clopidogrel is quantified by comparing the aggregation response in the presence of the compound to a control.

It is important to note that clopidogrel is a prodrug and is inactive in its parent form when tested in platelet-rich plasma (PRP) in vitro.[9] Its antiplatelet activity is dependent on its conversion to an active thiol metabolite by hepatic cytochrome P450 enzymes.[10][11] Therefore, for in vitro studies in PRP, the active metabolite of clopidogrel is required. Due to the instability of this active metabolite, its preparation can be challenging, often requiring in situ generation from its precursor, 2-oxo-clopidogrel, using liver microsomes. Alternatively, some studies have shown that clopidogrel itself can directly inhibit platelet aggregation in washed platelet suspensions, providing a more accessible, albeit less physiologically representative, in vitro model.[9]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor that, upon binding ADP, initiates a signaling cascade that leads to platelet activation and aggregation. The active metabolite of clopidogrel irreversibly binds to this receptor, blocking these downstream effects.

Caption: Clopidogrel's active metabolite inhibits the P2Y12 receptor.

Experimental Workflow

The following diagram outlines the major steps involved in performing the in vitro platelet aggregation assay with clopidogrel.

Caption: Workflow for the in vitro platelet aggregation assay.

Experimental Protocols

Materials and Reagents

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

3.2% Sodium Citrate (B86180) anticoagulant tubes.

-

Adenosine Diphosphate (ADP)

-

Clopidogrel (for washed platelet assay)

-

Clopidogrel active metabolite or 2-oxo-clopidogrel and human liver microsomes (for PRP assay)

-

Phosphate Buffered Saline (PBS)

-

Prostacyclin (PGI₂)

-

Apyrase

-

Bovine Serum Albumin (BSA)

-

Light Transmission Aggregometer

-

Spectrophotometer

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[7] Ensure gentle mixing.

-

Process blood within 4 hours of collection.[7] Samples should be kept at room temperature to prevent platelet activation.[7]

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[7]

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean plastic tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes.

-

Aspirate the PPP supernatant and store in a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized level (typically 200-300 x 10⁹/L) by diluting with autologous PPP.

Preparation of Washed Platelets

-

Prepare PRP as described above.

-

Acidify the PRP to a pH of 6.5 with acid-citrate-dextrose (ACD) solution to prevent platelet activation during centrifugation.

-

Add prostacyclin (PGI₂) to a final concentration of 1 µM to further inhibit platelet activation.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer containing apyrase and BSA).

-

Repeat the centrifugation and resuspension steps twice to ensure the removal of plasma proteins.

-

After the final wash, resuspend the platelets in a suitable buffer and adjust the platelet count to the desired concentration (e.g., 250 x 10⁹/L).

Light Transmission Aggregometry (LTA) Procedure

-

Turn on the aggregometer and allow it to warm up to 37°C.[7]

-

Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.

-

Pipette the adjusted PRP or washed platelet suspension into aggregometer cuvettes containing a magnetic stir bar.

-

Place the cuvettes into the heating block of the aggregometer and allow the samples to equilibrate for at least 2 minutes at 37°C with stirring (typically 900-1200 rpm).

-

Add the desired concentration of clopidogrel (for washed platelets) or its active metabolite (for PRP), or the vehicle control. Incubate for a specified period (e.g., 2-5 minutes) to allow for drug-receptor interaction.

-

Add the platelet agonist (e.g., ADP, typically at a final concentration of 5-20 µM) to induce aggregation.

-

Record the change in light transmission for a set period, usually 5-10 minutes, to generate an aggregation curve.

Data Analysis

-

The primary endpoint is the maximum platelet aggregation (%), which is the peak percentage of light transmission reached during the recording period.

-

The slope of the aggregation curve can also be analyzed, representing the rate of aggregation.

-

Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound using the following formula:

% Inhibition = [ (Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control ] x 100

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison of the inhibitory effects of clopidogrel at different concentrations.

| Concentration of Clopidogrel (in Washed Platelets) | Mean Maximum Aggregation (%) (± SD) | Percent Inhibition (%) |

| Vehicle Control (0 µM) | 85 (± 5.2) | 0 |

| 0.3 µM | 68 (± 4.5) | 20.0 |

| 1.0 µM | 51 (± 3.9) | 40.0 |

| 3.0 µM | 25 (± 3.1) | 70.6 |

| 10.0 µM | 10 (± 2.5) | 88.2 |

| 30.0 µM | 5 (± 1.8) | 94.1 |

Note: The data presented in this table is representative and derived from published literature for illustrative purposes. Actual results may vary depending on experimental conditions.[9] The IC50 for clopidogrel-induced inhibition of ADP-induced aggregation in washed human platelets has been reported to be approximately 1.9 µM.[9]

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Comparison of metabolomics and platelet aggregometry between Plavix and generic clopidogrel in cats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Clopidogrel Active Metabolite in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the active metabolite of clopidogrel (B1663587) in human plasma. Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[1][2][3] Due to the inherent instability of the thiol group, a derivatization step is crucial for accurate quantification.[4][5][6] This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the reliable measurement of the clopidogrel active metabolite, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events. Its therapeutic efficacy is dependent on its conversion to an active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[1] The metabolic activation of clopidogrel is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][3][7] Approximately 85% of the absorbed clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite, while the remaining 15% is converted to the active form.[3][8] The active metabolite is chemically unstable and readily forms disulfide bonds.[4][5] Therefore, immediate derivatization after blood collection is necessary to stabilize the analyte for accurate and reproducible quantification.[4][6][9] This LC-MS/MS method provides a selective and sensitive approach for the determination of the derivatized active metabolite in human plasma.

Experimental Protocols

Materials and Reagents

-

Clopidogrel active metabolite reference standard

-

Clopidogrel-d4 (or other suitable internal standard)

-

2-bromo-3'-methoxyacetophenone (MPB) or other suitable alkylating agent

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

-

Blood Collection and Stabilization: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA). Immediately after collection, add a solution of the alkylating agent (e.g., 2-bromo-3'-methoxyacetophenone) to stabilize the active metabolite.[4][6]

-

Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., clopidogrel-d4).[10]

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C8 or C18 column is commonly used.[6][10][11]

-

Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, is typical.[11][12]

-

Flow Rate: A flow rate between 0.3 mL/min and 0.8 mL/min is generally employed.[13][14]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[9]

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following tables summarize the quantitative parameters of the LC-MS/MS method for the analysis of the clopidogrel active metabolite.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C8[10] | C18[6][11] | ODS[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Methanol/Water/Formic Acid (700/297/3, v/v/v)[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | - |

| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.3 mL/min[13] |

| Run Time | 5.5 min[11] | 1.5 min[6] | 6 min[13] |

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

| Clopidogrel Active Metabolite Derivative (CAMD) | 504.0 | 354.0 | 27 | 19 | [11] |

| Clopidogrel-d4 (Internal Standard) | 326.0 | 216.0 | - | - | [12] |

| Ticlopidine (Internal Standard) | - | - | - | - | [6] |

Table 3: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 250 ng/mL | [4] |

| 0.1 - 150 ng/mL | [6] | |

| 1 - 150 ng/mL | [10] | |

| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL | [10] |

| 0.5 ng/mL | [4] | |

| Intra-day Precision (%CV) | < 17% | [10] |

| < 6% | [4] | |

| Inter-day Precision (%CV) | < 17% | [10] |

| < 6% | [4] | |

| Accuracy (%RE) | 1.7 - 7.5% | [10] |

| within 12% | [4] | |

| Recovery | 85 - 105% | [4] |

Visualizations

Metabolic Activation of Clopidogrel

References

- 1. SMPDB [smpdb.ca]

- 2. The antiaggregating activity of clopidogrel is due to a metabolic activation by the hepatic cytochrome P450-1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Animal Models in Clopidogrel Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models utilized to assess the efficacy and bleeding risk of clopidogrel (B1663587), an irreversible P2Y12 receptor antagonist. Detailed protocols for key in vivo and ex vivo assays are provided to facilitate the design and execution of studies in drug development.

Introduction to Clopidogrel and its Mechanism of Action

Clopidogrel is a prodrug that requires hepatic bioactivation to its active thiol metabolite. This active metabolite irreversibly inhibits the P2Y12 subtype of adenosine (B11128) diphosphate (B83284) (ADP) receptors on the platelet surface.[1][2] By blocking the P2Y12 receptor, adenylyl cyclase activity is no longer inhibited, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which phosphorylates vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet activation and aggregation.[1]

Animal Models for Efficacy and Bleeding Risk Assessment

A variety of animal models are employed to study the antithrombotic effects and bleeding risks associated with clopidogrel. The choice of model depends on the specific research question, with considerations for species-specific differences in drug metabolism and platelet physiology.

Commonly Used Animal Models:

-

Mice: Widely used due to their genetic tractability, allowing for the study of specific genes involved in clopidogrel metabolism and platelet function.[3] They are suitable for high-throughput screening. However, their small size can pose technical challenges.

-

Rats: Frequently used for thrombosis models, such as the ferric chloride-induced carotid artery thrombosis model.[4][5] They offer a good balance between cost and physiological relevance to humans for certain cardiovascular parameters.

-

Rabbits: Their larger size facilitates surgical procedures and blood sampling for ex vivo analyses.[6][7][8] Rabbit models of arterial thrombosis and restenosis have been instrumental in evaluating the efficacy of clopidogrel.[6][9]

-

Dogs: The canine coagulation system and platelet function share similarities with humans, making them a valuable model for both efficacy and safety studies.[10]

-

Cats: Used to study feline aortic thromboembolism (FATE), a condition for which clopidogrel is a common preventative treatment.[11][12] Studies in cats have also highlighted the issue of clopidogrel resistance.[13]

-

Non-human Primates (NHPs): Offer the highest physiological relevance to humans due to their close genetic and physiological similarities.[14] NHPs are particularly useful for late-stage preclinical development to confirm findings from lower-order species.[15][16]

Quantitative Data on Clopidogrel Efficacy and Bleeding Risk

The following tables summarize quantitative data from various animal models, providing a comparative overview of clopidogrel's effects on platelet aggregation, thrombosis, and bleeding time.

Table 1: Effect of Clopidogrel on Platelet Aggregation (ex vivo)

| Animal Model | Dose (mg/kg/day) | Agonist | Inhibition of Platelet Aggregation (%) | Reference |

| Rabbit | 1 - 20 (p.o.) | Collagen | Potent synergistic effect with aspirin (B1665792) | [6] |

| Rabbit | 0.3 - 30 (p.o.) | 20 µM ADP | ED50 = 1.9 | [17] |

| Dog | 1.13 (p.o.) | ADP | 93 ± 6% of baseline | |

| Dog | 0.5 (p.o.) | ADP | 80 ± 22% of baseline | |

| Dog | 1 (p.o.) | ADP | Significant reduction in clot strength | [11] |

| Cat | 18.75 (p.o.) | ADP | Significantly reduced | [8] |

| Cat | 18.75 (p.o.) | ADP & PGE1 | PRI decreased from 28.8% to 1.7% | [13] |

| Non-human Primate (Baboon) | 0.2 (p.o.) | ADP | Elimination of aggregation |

Table 2: Effect of Clopidogrel on Thrombosis Models

| Animal Model | Thrombosis Model | Dose (mg/kg) | Antithrombotic Effect | Reference |

| Rat | Middle Cerebral Artery Occlusion | 3 - 10 (p.o.) | Significantly prolonged time to occlusion | [4] |

| Rabbit | Electrically-induced Carotid Artery Thrombosis | 0.3 - 30 (p.o./day) | ED50 = 1.6 (% thrombus weight reduction) | [17] |

| Rabbit | Silk thread/stent in arteriovenous shunt | 1 - 20 (p.o.) | Potentiated by aspirin | [6] |

| Non-human Primate (Baboon) | Prosthetic vascular graft, stent, endarterectomy | 0.2 (p.o./day) | Intermediate decrease in platelet & fibrin (B1330869) deposition |

Table 3: Effect of Clopidogrel on Bleeding Time

| Animal Model | Bleeding Time Assay | Dose (mg/kg) | Effect on Bleeding Time | Reference |

| Mouse | Tail tip amputation | 5 & 25 (p.o./day) | Increased blood loss 10- and 16-fold, respectively | [18] |

| Rabbit | Ear transection | 1 - 20 (p.o.) | Additive effect with aspirin | [6] |

| Rabbit | Cuticle bleeding time | 0.3 - 30 (p.o./day) | ED50 = 6.7 (fold-increase over control) | [17] |

| Cat | Oral mucosal bleeding time | 18.75 - 75 (p.o./day) | Significantly increased | [12] |

| Non-human Primate (Baboon) | Template bleeding time | 0.2 (p.o./day) | Minimal prolongation |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[5][18]

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Doppler flow probe and flowmeter

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Filter paper (small discs)

-

Surgical microscope

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Record a stable baseline blood flow for at least 5 minutes.

-

Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a standardized duration (e.g., 3-5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor and record the blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period.

-

The primary endpoint is the time to occlusion (TTO).

Tail Bleeding Time Assay in Mice

This assay is a common method to assess the bleeding risk associated with antiplatelet and anticoagulant drugs.[19][20]

Materials:

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Restraining device

-

Scalpel or sharp blade

-

50 mL conical tube containing pre-warmed (37°C) isotonic saline

-

Filter paper

-

Stopwatch

Procedure:

-

Administer clopidogrel or vehicle to the mice at the desired dose and time point before the assay.

-

Gently restrain the mouse.

-

Using a sharp scalpel, transect the distal 2 mm of the tail.

-

Immediately immerse the tail into the pre-warmed saline.

-

Start the stopwatch.

-

Observe for the cessation of bleeding, which is defined as no sign of bleeding for at least 30 seconds.

-

Record the time to cessation of bleeding. If bleeding does not stop within a predetermined cut-off time (e.g., 10-15 minutes), the assay is terminated, and the cut-off time is recorded.

-

Alternatively, the amount of blood loss can be quantified by measuring the hemoglobin content of the saline or by weighing the tube before and after the bleeding.

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of platelets in a blood sample to aggregate in response to an agonist, providing a direct measure of platelet inhibition.

Materials:

-

Blood collection tubes with anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregometer

-

Platelet agonists (e.g., ADP, collagen)

-

Pipettes and tips

Procedure:

-

Collect whole blood from the animal at a specified time after clopidogrel administration.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add a specific concentration of the platelet agonist (e.g., ADP) to the PRP.

-

Record the change in light transmittance over a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

The percentage of platelet aggregation is calculated based on the maximum change in light transmittance. The inhibition of platelet aggregation is then determined by comparing the results from treated animals to those from vehicle-treated controls.

Considerations and Limitations

-

Species-specific Metabolism: The metabolism of clopidogrel can vary significantly between species due to differences in cytochrome P450 enzyme activity.[6] This can affect the generation of the active metabolite and, consequently, the drug's efficacy and safety profile.

-

Dose Translation: Extrapolating effective and safe doses from animal models to humans requires careful consideration of interspecies differences in pharmacokinetics and pharmacodynamics.

-

Model-specific Readouts: The choice of thrombosis model and bleeding assay can influence the observed outcomes. It is often advisable to use multiple models to obtain a comprehensive assessment.

-

Clopidogrel Resistance: As observed in humans, some animals may exhibit a reduced response to clopidogrel, a factor that should be considered in study design and data interpretation.[13]

By carefully selecting appropriate animal models and employing standardized, robust experimental protocols, researchers can effectively evaluate the efficacy and bleeding risk of clopidogrel and other antiplatelet agents, facilitating their translation to the clinic.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Standardized template bleeding time in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]

- 13. frontiersin.org [frontiersin.org]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. [Platelet aggregation model in vivo (rabbits)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Hypocoagulability and Platelet Dysfunction Are Exacerbated by Synthetic Colloids in a Canine Hemorrhagic Shock Model [frontiersin.org]

- 17. Clopidogrel versus prasugrel in rabbits. Effects on thrombosis, haemostasis, platelet function and response variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for Administering Clopidogrel Bisulfate in Rodent Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of clopidogrel (B1663587) bisulfate in rodent preclinical models. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic data, and standardized protocols for key experimental procedures.

Mechanism of Action

Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its antiplatelet effect.[1][2] Approximately 85-90% of an orally administered dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid metabolite.[1][3] The remaining 10-15% is converted to an active thiol metabolite through a two-step process mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a crucial role.[1][3] The active metabolite irreversibly binds to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[4][5][6] This binding prevents ADP from activating the glycoprotein (B1211001) (GP) IIb/IIIa receptor complex, a key step in platelet aggregation, thereby reducing thrombus formation.[1][4] This inhibitory effect lasts for the lifespan of the platelet, which is approximately 7-10 days.[2][5]

Caption: Clopidogrel's metabolic activation and mechanism of action on platelets.

Data Presentation

Table 1: Oral Clopidogrel Dosage in Rodent Models

| Animal Model | Dosage Range (mg/kg/day) | Notes | Reference |

| Rat | 3 - 10 | Shown to inhibit ex-vivo platelet aggregation and reduce ischemic cerebral damage. | [1][7] |

| Rat | 7.9 (ED50) | Inhibited thrombus formation in a stasis-induced venous thrombosis model. | [8] |

| Rat | Up to 30 | Dose-dependently inhibited ADP-induced ex vivo aggregation. | [1][9][10] |

| Rat | 30 | Used in a peptidoglycan polysaccharide-induced arthritis model. | [11] |

| Mouse | 5 | Used in a laser injury-induced arterial thrombosis model. | [12] |

| Mouse | 5 | Reduced peak plasma active metabolite concentrations in diet-induced obese mice. | [13] |

| Mouse | 20 - 40 | Resulted in increased bleeding time and blood volume. | [14] |

Table 2: Intravenous Clopidogrel Dosage in Rodent Models

| Animal Model | Dosage Range (mg/kg) | Notes | Reference |

| Rat | 25 | Resulted in 76% inhibition of platelet aggregation. | [14] |

| Mouse | 5 - 40 | Showed a dose-dependent effect on platelet aggregation (bleeding time and volume). | [14] |

| Rat & Mouse | 110 (LD50, Rat), 160 (LD50, Mouse) | Lethal Dose 50. | [14] |

Table 3: Pharmacokinetic Parameters of Clopidogrel Metabolites in Rats (20 mg/kg dose)

| Administration Route | Metabolite | Cmax (µg/mL) | Tmax (hours) | AUC0-24h (µg.h/mL) | Reference |

| Oral (bisulfate) | Carboxylic Acid | 20.4 | 3 | 382.0 | |

| Intravenous (lipid suspension) | Carboxylic Acid | 38.0 | 0.5 | 382 |

Table 4: Pharmacodynamic Effects of Clopidogrel in Rodents

| Animal Model | Administration Route | Dose (mg/kg) | Endpoint | Result | Reference |

| Rat | Oral Gavage | Not specified | Bleeding Time | 233 ± 48 seconds (vs. 158 ± 44 seconds in control) | [15] |

| Rat | Oral Gavage | Not specified | Venous Thrombosis Rate | 7.9% (vs. 31.4% in control) | [16] |

| Mouse | Oral Gavage | 20 | Bleeding Time | 7.7 minutes | [14] |

| Mouse | Oral Gavage | 40 | Bleeding Time | 10.8 minutes | [14] |

| Mouse | Intravenous | 5 | Bleeding Time | 6.7 minutes | [14] |

| Mouse | Intravenous | 10 | Bleeding Time | 10.1 minutes | [14] |

Experimental Protocols

Protocol 1: Ex Vivo Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of clopidogrel on platelet function.

Caption: Workflow for ex vivo platelet aggregation assay.

Materials:

-

Clopidogrel bisulfate

-

Vehicle control (e.g., sterile water or saline)

-

3.2% sodium citrate solution

-

Platelet agonist (e.g., ADP, thrombin)

-

Aggregometer

-

Centrifuge

Procedure:

-

Administer clopidogrel or vehicle to rodents via oral gavage.[15]

-

After a predetermined time for drug absorption and activation (e.g., 2 hours), collect whole blood via an appropriate method (e.g., cardiac puncture) into tubes containing 3.2% sodium citrate as an anticoagulant.[1][15]

-

Process the blood within 2 hours to ensure platelet viability.[1]

-

Prepare platelet-rich plasma (PRP) by centrifuging the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[1]

-

Transfer the PRP to a new tube.

-

Measure platelet aggregation in the PRP using an aggregometer following the addition of a platelet agonist (e.g., ADP).

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation response in samples from clopidogrel-treated animals to that of vehicle-treated controls.[1]

Protocol 2: Tail Bleeding Time Assessment

This protocol measures the in vivo effect of clopidogrel on hemostasis.

Materials:

-

Clopidogrel bisulfate

-

Vehicle control

-

Scalpel or sharp blade

-

Filter paper

-

Timer

-

37°C water bath (optional)

Procedure:

-

Administer clopidogrel or vehicle to the rodent.

-

After the desired time, anesthetize the animal.

-

Transect the tail 2-4 mm from the tip using a sharp scalpel.[9][15]

-

Immediately start a timer.

-

Gently blot the blood with filter paper every 30 seconds without touching the wound.

-

The bleeding time is the time from transection until bleeding stops for at least 30 seconds.[17]

-

For a more standardized method, the tail can be immersed in a 37°C water bath after transection, and the time to cessation of bleeding is recorded.[18]

Protocol 3: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This protocol is used to evaluate the antithrombotic efficacy of clopidogrel in an in vivo thrombosis model.

References

- 1. benchchem.com [benchchem.com]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]

- 6. Clopidogrel - Wikipedia [en.wikipedia.org]

- 7. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The efficacy and safety of clopidogrel resinate as a novel polymeric salt form of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clopidogrel, a P2Y12 Receptor Antagonist, Potentiates the Inflammatory Response in a Rat Model of Peptidoglycan Polysaccharide-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jscimedcentral.com [jscimedcentral.com]

- 15. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clopidogrel (Plavix) reduces the rate of thrombosis in the rat tuck model for microvenous anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. meliordiscovery.com [meliordiscovery.com]

Application Note & Protocol: Stabilization and Quantification of Clopidogrel's Active Metabolite in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel (B1663587) is a prodrug that is converted in vivo to its active metabolite (CAM), a potent antiplatelet agent. A major challenge in the pharmacokinetic analysis of clopidogrel is the inherent instability of CAM in biological matrices.[1][2] The presence of a reactive thiol group makes the active metabolite susceptible to oxidation and disulfide bond formation with other endogenous thiols.[1][3][4] This instability leads to rapid degradation in plasma, necessitating immediate stabilization upon blood collection for accurate quantification.[1][5]

The most widely accepted and effective method for stabilizing CAM is through derivatization of the thiol group.[6] This is typically achieved by using an alkylating reagent, with 2-bromo-3'-methoxyacetophenone (BMAP), also known as 3-methoxyphenacyl bromide (MPBr), being the most commonly used agent.[1][3][7][8] This reaction forms a stable thioether derivative (CAMD or MP-AM) that can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][9] This document provides detailed protocols for the stabilization and subsequent analysis of clopidogrel's active metabolite in human plasma.

Quantitative Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of the derivatized clopidogrel active metabolite (MP-AM) in human plasma.[3][4]

Table 1: Calibration and Linearity

| Parameter | Value |

| Calibration Curve Range | 0.5 - 250 ng/mL[3][4] |

| Linearity (r²) | > 0.99[7] |

| Dilution Integrity | Validated for 50-fold dilution[3][4] |

Table 2: Accuracy and Precision

| Assay Type | Accuracy (Relative Error) | Precision (Coefficient of Variation) |

| Intra-assay | Within 12%[3][4] | Within 6%[3][4] |

| Inter-assay | Within 12%[3][4] | Within 6%[3][4] |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Reaction Efficiency | > 90%[3][4] |

| Recovery Efficiency | 85% - 105%[3][4] |

| Matrix Effect | No significant effect observed (102% - 121%)[3][4] |

Table 4: Stability of Derivatized CAM (MP-AM)

| Condition | Duration | Stability |

| Long-term in plasma | 4 months | Stable at -80°C[3][4][5] |

| Freeze-thaw cycles | 3 cycles | Stable[9] |

| Short-term at room temp | 8 hours | Stable[9] |

Experimental Protocols

Blood Collection and Stabilization

Immediate derivatization of the active metabolite in whole blood is crucial for accurate determination of its plasma concentration.[1][5]

Materials:

-

Vacutainer tubes containing EDTA

-

Derivatizing reagent solution: 500 mM 2-bromo-3'-methoxyacetophenone (BMAP/MPB) in acetonitrile (B52724).[10]

Protocol:

-

Draw blood samples via venipuncture directly into Vacutainer tubes containing EDTA.[11]

-

Within 60 seconds of blood collection, add 20-30 µL of the 500 mM BMAP solution to the blood tube.[10][11]

-

Immediately mix the contents by gentle inversion several times to ensure complete reaction.

-

The derivatization reaction blocks the reactive thiol group of CAM, forming a stable derivative (CAMD).[7][10]

-

Centrifuge the stabilized blood sample to separate the plasma.

-

Transfer the resulting plasma into appropriately labeled cryovials and store at -80°C until analysis.[3][4]

Sample Preparation and Extraction

This protocol describes a solid-phase extraction (SPE) method for the isolation of the derivatized active metabolite from plasma.[3][4] An alternative protein precipitation method is also described.[7][12]

Protocol A: Solid-Phase Extraction (SPE)

Materials:

-

Internal Standard (IS): An analog of the derivatized clopidogrel active metabolite.[3]

-

Acetonitrile

-

Methanol

-

Formic acid

Procedure:

-

Thaw the plasma samples on ice.

-

Spike an aliquot of the plasma sample with the internal standard solution.

-

Condition the C2 SPE plate according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE plate.

-

Wash the plate to remove interfering substances.

-

Elute the derivatized analyte and the internal standard from the plate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol B: Protein Precipitation

Materials:

-

Acetonitrile

-

Internal Standard (IS): Ticlopidine[12] or a stable isotope-labeled analog.

Procedure:

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.[7]

-

Vortex the mixture to precipitate the plasma proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatography system coupled with a tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

-

Column: ODS (C18) column (e.g., Inertsil ODS-3, 5 µm, 2.1 x 50 mm).[1]

-

Mobile Phase: Methanol/water/formic acid (700/297/3, v/v/v).[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Column Temperature: 40°C.[1]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[1]

-

Detection: Multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for the derivatized CAM and the internal standard.

Visualizations

Clopidogrel Metabolic Pathway and Stabilization

The following diagram illustrates the metabolic activation of clopidogrel and the subsequent stabilization of its active metabolite through derivatization.

Caption: Metabolic activation of clopidogrel and stabilization of the active metabolite.

Experimental Workflow for CAM Analysis

This diagram outlines the key steps from blood collection to the final quantification of the stabilized clopidogrel active metabolite.

Caption: Workflow for stabilizing and quantifying clopidogrel's active metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. novapublishers.com [novapublishers.com]

- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 12. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays for Novel P2Y12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a Gαi-coupled G-protein coupled receptor (GPCR), is a critical mediator of platelet activation and aggregation. Its role in thrombosis makes it a key target for the development of antiplatelet therapies for the prevention of cardiovascular events. High-throughput screening (HTS) is an essential tool in the discovery of novel P2Y12 inhibitors, enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize new P2Y12 inhibitors.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that ultimately leads to platelet aggregation. This process involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These events contribute to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, promoting fibrinogen binding and platelet aggregation.[1]

Caption: P2Y12 Receptor Signaling Pathway.

High-Throughput Screening (HTS) Cascade for P2Y12 Inhibitors

A tiered screening approach is recommended to efficiently identify and validate novel P2Y12 inhibitors. This cascade typically starts with a primary screen of a large compound library, followed by a series of secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action of the hits.

Caption: P2Y12 Inhibitor Screening Cascade.

Data Presentation: Quantitative HTS Assay Parameters

The following table summarizes typical performance parameters for various HTS assays used in the discovery of P2Y12 inhibitors. These values are essential for assessing the quality and reliability of a screen. A Z'-factor of ≥ 0.5 is generally considered excellent for HTS.

| Assay Type | Agonist/Ligand | Cell Line | Plate Format | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) |

| Calcium Mobilization | ADP or 2-MeSADP | CHO-K1 or HEK293 expressing P2Y12 | 384-well | 0.6 - 0.8 | 3 - 5 | 0.5 - 2.0 |

| cAMP Accumulation | Forskolin (B1673556) + ADP | CHO-K1 or HEK293 expressing P2Y12 | 384-well | 0.7 - 0.9 | 5 - 10 | 0.3 - 1.5 |

| Radioligand Binding | [³³P]2MeSADP | Human platelet membranes or cells expressing P2Y12 | 384-well | 0.8 - 0.9 | 10 - 20 | 0.1 - 0.5 |

| Label-Free (DMR) | ADP or 2-MeSADP | CHO-K1 or HEK293 expressing P2Y12 | 384-well | 0.5 - 0.7 | 2 - 4 | 1.0 - 3.0 |

Experimental Protocols

Calcium Mobilization Assay (Fluorescence-Based)

This assay measures the increase in intracellular calcium concentration upon P2Y12 receptor activation. Since P2Y12 is Gαi-coupled and does not directly signal through calcium, this assay is typically performed in cells co-expressing a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that couples to the phospholipase C (PLC) pathway.

Workflow Diagram:

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

-

Cell Preparation:

-

Culture CHO-K1 cells stably co-expressing human P2Y12 and Gα16 in appropriate growth medium.

-

On the day before the assay, seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of growth medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a 2X dye loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-